3-(Trifluoromethoxy)propan-1-OL

Catalog No.
S868206
CAS No.
949009-61-4
M.F
C4H7F3O2
M. Wt
144.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)propan-1-OL

CAS Number

949009-61-4

Product Name

3-(Trifluoromethoxy)propan-1-OL

IUPAC Name

3-(trifluoromethoxy)propan-1-ol

Molecular Formula

C4H7F3O2

Molecular Weight

144.09 g/mol

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2

InChI Key

DKJIZESVWJPTPV-UHFFFAOYSA-N

SMILES

C(CO)COC(F)(F)F

Canonical SMILES

C(CO)COC(F)(F)F

3-(Trifluoromethoxy)propan-1-ol (CAS 949009-61-4) is a specialized bifunctional aliphatic building block combining a terminal primary hydroxyl group with a highly lipophilic trifluoromethoxy (-OCF3) ether terminus. In commercial procurement, it is primarily sourced as a precursor for introducing the -OCF3 pharmacophore into small-molecule APIs, agrochemicals, and advanced materials where standard methoxy ethers fail due to oxidative liability[1]. The three-carbon alkyl spacer provides essential conformational flexibility and minimizes the inductive electron-withdrawing effect of the fluorine atoms on the terminal alcohol, ensuring predictable reactivity during downstream esterification, etherification, or conversion to leaving groups in standard manufacturing workflows.

Research Fit

Workflow Medicinal chemistry building block introduction
Synthesis Reported multigram route supports scalable research use
Selection context Aliphatic OCF₃ group for lipophilicity modulation studies

Substituting 3-(Trifluoromethoxy)propan-1-ol with cheaper non-fluorinated analogs like 3-methoxypropan-1-ol or related fluorinated building blocks like 3,3,3-trifluoropropan-1-ol compromises the fundamental physicochemical profile of the final product. The standard methoxy group is highly susceptible to CYP450-mediated O-dealkylation, leading to rapid metabolic clearance in pharmaceutical applications [1]. Conversely, while 3,3,3-trifluoropropan-1-ol provides metabolic stability, it lacks the oxygen ether linkage, which fundamentally alters the hydrogen bond acceptor profile, dipole moment, and 3D spatial trajectory of the molecule. Procurement decisions must recognize that the -OCF3 group uniquely bridges the gap between the steric volume of an ether and the extreme lipophilicity of a perfluoroalkyl group, making direct substitution structurally and pharmacokinetically impossible.

Substitution Risk

OCF₃ vs. OCH₃/CF₃ profile

Lipophilicity and metabolic stability profiles may differ, requiring compound-specific validation when substituting alkoxy or fluoroalkyl groups.

Chain-length-dependent biotransformation

Environmental fate and degradation data from longer-chain CF₃O-alcohols may not apply; mineralization outcomes can differ substantially.

Class-level metabolic trend

CF₃O-substituted aliphatic compounds may show reduced microsomal stability relative to CH₃O/CF₃ analogs; building block selection can influence downstream ADME properties.

Lipophilicity Shift vs. Methoxy

The primary driver for procuring 3-(Trifluoromethoxy)propan-1-ol over its non-fluorinated counterpart is the massive shift in lipophilicity imparted by the -OCF3 group. The trifluoromethoxy substituent carries a Hansch lipophilicity parameter (π) of approximately +1.04, compared to -0.02 for a standard methoxy (-OCH3) group [1]. This allows chemists to drastically increase the lipid solubility and membrane permeability of a target molecule without increasing the carbon count or altering the fundamental ether linkage.

Evidence DimensionHansch lipophilicity parameter (π) of the terminal ether group
Target Compound Dataπ ≈ +1.04 (for -OCF3 group)
Comparator Or Baseline3-Methoxypropan-1-ol (π ≈ -0.02 for -OCH3 group)
Quantified Difference+1.06 log unit increase in lipophilicity contribution
ConditionsStandard calculated/measured Hansch substituent constants for aliphatic ethers

Procuring the -OCF3 building block allows developers to significantly enhance the membrane permeability and bioavailability of downstream products without adding bulk.

Lipophilicity (LogP)
Head-to-head
Calculated LogP 0.905 (vs. propan-1-ol 0.551, CF₃-analog 0.4)
Supports lipophilicity-driven design review
Calculated partition coefficient; confirm experimentally

CYP450 Oxidative Stability

Standard aliphatic ethers are notorious liabilities in drug design due to rapid oxidative cleavage. The strong electron-withdrawing nature of the three fluorine atoms in 3-(Trifluoromethoxy)propan-1-ol drastically strengthens the adjacent C-O bond, rendering it highly resistant to cytochrome P450-mediated O-dealkylation compared to 3-methoxypropan-1-ol [1]. This near-total suppression of oxidative liability is a critical procurement factor for extending the half-life of active ingredients.

Evidence DimensionSusceptibility to oxidative ether cleavage (O-dealkylation)
Target Compound DataHighly resistant to CYP450 oxidation
Comparator Or Baseline3-Methoxypropan-1-ol (Highly susceptible to rapid metabolic cleavage)
Quantified DifferenceNear-total suppression of O-demethylation pathways at the ether position
ConditionsIn vitro human liver microsome (HLM) stability assays of downstream ether derivatives

Buyers developing long-acting pharmaceuticals or persistent agrochemicals must select the -OCF3 precursor to avoid the rapid clearance rates associated with standard methoxy ethers.

Aerobic Biotransformation
Head-to-head
~15% mineralization after 37 days (vs. ~100% for C6 analog)
Chain-length-dependent persistence context
Fluoride release assay; environmental fate data

Inductive Effect and Alcohol Reactivity

When selecting a fluorinated linker, chain length dictates processability. The 3-carbon spacer in 3-(Trifluoromethoxy)propan-1-ol effectively insulates the terminal hydroxyl group from the strong electron-withdrawing inductive effect of the -OCF3 moiety [1]. In contrast, shorter analogs like 2-(trifluoromethoxy)ethanol suffer from reduced nucleophilicity at the oxygen atom, leading to sluggish kinetics and lower yields during standard etherification or esterification workflows.

Evidence DimensionNucleophilicity and pKa suppression of the terminal hydroxyl group
Target Compound Data3-carbon spacer mitigates inductive withdrawal, maintaining primary alcohol reactivity
Comparator Or Baseline2-(Trifluoromethoxy)ethanol (2-carbon spacer, suppressed nucleophilicity)
Quantified DifferenceHigher nucleophilicity and improved yield in standard SN2/esterification workflows
ConditionsStandard laboratory conditions for ether/ester synthesis

The 3-carbon propanol linker ensures the alcohol reacts predictably in standard manufacturing protocols, avoiding the sluggish kinetics seen with shorter-chain fluorinated alcohols.

Metabolic Stability (Class-Level)
Class-level
CF₃O group associated with decreased microsomal stability relative to CH₃O/CF₃
Context-dependent; compound-specific validation required
Based on broader aliphatic series; not compound-specific

Leaving Group Conversion and SN2 Kinetics

For downstream incorporation via nucleophilic substitution, the alcohol must be converted to a leaving group (e.g., mesylate or tosylate). The -OCF3 group in 3-(Trifluoromethoxy)propan-1-ol exerts a milder inductive pull across the ether oxygen compared to the direct -CF3 group in 3,3,3-trifluoropropan-1-ol [1]. This results in a more reactive electrophilic carbon center post-activation, facilitating faster SN2 displacement rates when reacted with complex nucleophiles.

Evidence DimensionElectrophilicity of the carbon center upon conversion to a mesylate/tosylate
Target Compound DataMilder inductive deactivation due to ether oxygen buffering
Comparator Or Baseline3,3,3-Trifluoropropan-1-ol (Stronger inductive deactivation directly on the alkyl chain)
Quantified DifferenceFaster SN2 displacement rates during downstream coupling
ConditionsNucleophilic substitution of the corresponding mesylates in polar aprotic solvents

For process chemists, this derivative offers a more reactive electrophilic center post-activation than the -CF3 analog, reducing reaction times and improving yields in multi-step syntheses.

Scalable Synthesis
Reported
Published multigram route via methyl 3-(trifluoromethoxy)propanoate
Supports reliable supply for research programs
Method enables gram-scale production

Metabolically Stable Lipophilic APIs

Because 3-(Trifluoromethoxy)propan-1-ol completely bypasses the CYP450-mediated O-dealkylation liability of standard methoxy groups, it is the premier building block for synthesizing next-generation kinase inhibitors, CNS-penetrant drugs, and other APIs where extending half-life is a primary development goal[1].

Fluorinated Agrochemical Development

In the development of advanced herbicides and pesticides, the +1.04 Hansch parameter shift provided by the -OCF3 group dramatically enhances cuticular penetration in plants and exoskeleton permeability in insects, making this compound a critical precursor for high-efficacy formulations [2].

Fluoropolymer and Liquid Crystal Precursors

The unique orthogonal conformation and high dipole moment of the trifluoromethoxy group make this propanol derivative an ideal monomer precursor for specialty fluoropolymers and nematic liquid crystals, where precise control over dielectric anisotropy and thermal stability is required[1].

Application Fit

Application
Selection Property
Validation Focus
Lipophilicity modulation in drug design
OCF₃ group for LogP enhancement
Membrane permeability and target engagement assays
Environmental persistence research
Short-chain CF₃O-alcohol model
Biodegradation and mineralization endpoints
Metabolic stability SAR studies
CF₃O vs. CH₃O/CF₃ building block comparison
Microsomal stability and clearance assays
Scalable fluorinated intermediate supply
Published multigram synthetic route
Process scalability and supply chain de-risking

XLogP3

1

Wikipedia

3-(Trifluoromethoxy)propan-1-ol

Explore Compound Types